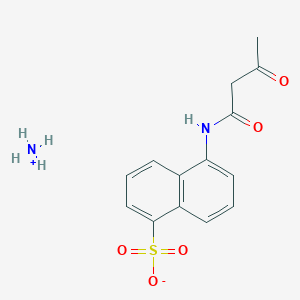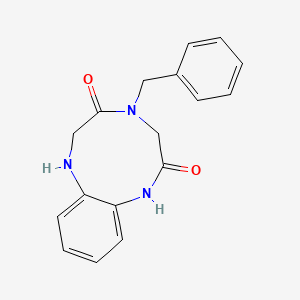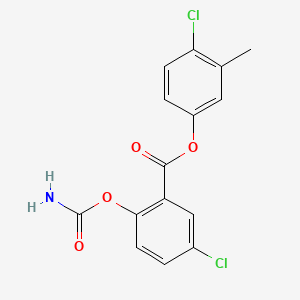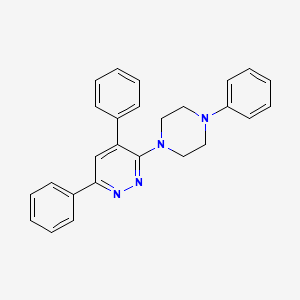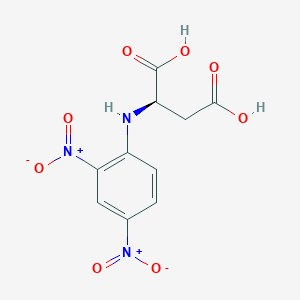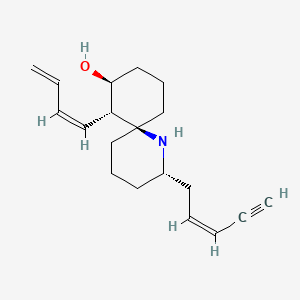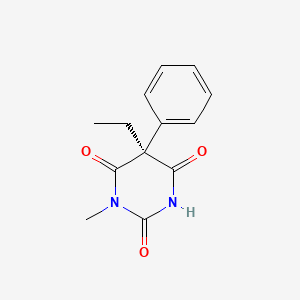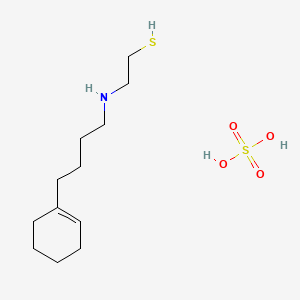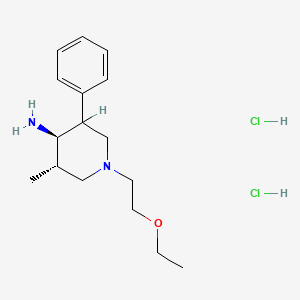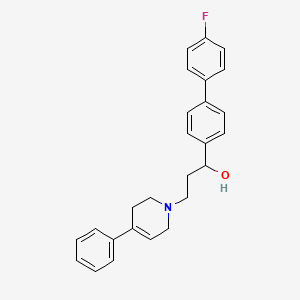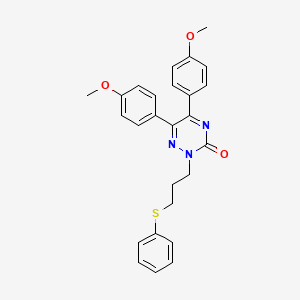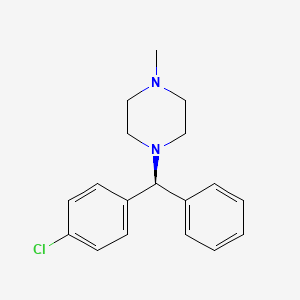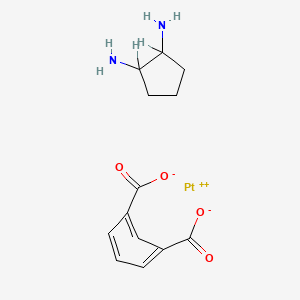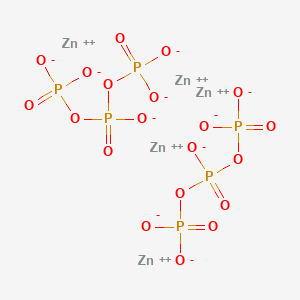
Zinc triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc triphosphate is an inorganic compound composed of zinc and triphosphate ions. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is often studied for its role in biological systems and its potential use as an antibacterial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc triphosphate can be synthesized through various methods, including the reaction of zinc salts with phosphoric acid or phosphate salts. One common method involves the reaction of zinc chloride with sodium triphosphate under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving zinc oxide and phosphoric acid. The reaction is carried out in reactors designed to handle large volumes of reactants and products. The resulting this compound is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc triphosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc phosphate, while reduction reactions may produce zinc metal and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Zinc triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: this compound is studied for its role in biological systems, particularly in enzyme function and cellular signaling pathways.
Industry: this compound is used in the production of coatings, ceramics, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of zinc triphosphate involves its interaction with biological molecules and cellular structures. In biological systems, this compound can bind to enzymes and other proteins, modulating their activity and function. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Zinc triphosphate can be compared to other zinc-containing compounds, such as zinc phosphate and zinc oxide. While all these compounds contain zinc, they differ in their chemical structures and properties. This compound is unique due to its triphosphate groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Eigenschaften
CAS-Nummer |
100576-21-4 |
|---|---|
Molekularformel |
O20P6Zn5 |
Molekulargewicht |
832.7 g/mol |
IUPAC-Name |
pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10 |
InChI-Schlüssel |
NKCMAJJSYIFCHC-UHFFFAOYSA-D |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


